octahydro-2H-1,4-benzothiazine
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Overview
Description
Octahydro-2H-1,4-benzothiazine is a heterocyclic compound consisting of a benzene ring fused to a thiazine ring This compound is characterized by its unique structure, which includes a nitrogen and sulfur atom within the thiazine ring
Mechanism of Action
Target of Action
It’s known that benzothiazine derivatives, a class to which this compound belongs, have been studied for their potent anti-inflammatory, analgesic, antimicrobial, anti-viral, herbicidal, fungicidal, and anticarcinogenic properties . These properties suggest that the compound likely interacts with multiple targets, including enzymes and receptors involved in these biological processes.
Mode of Action
It’s known that benzothiazine derivatives can interact with their targets in various ways, often by binding to active sites and modulating the target’s function
Biochemical Pathways
Given the broad range of biological activities exhibited by benzothiazine derivatives , it’s likely that this compound affects multiple pathways These could include inflammatory pathways, pain signaling pathways, microbial growth pathways, and potentially others
Result of Action
Based on the known properties of benzothiazine derivatives , it can be inferred that the compound may have anti-inflammatory, analgesic, antimicrobial, anti-viral, herbicidal, fungicidal, and anticarcinogenic effects. These effects would result from the compound’s interactions with its targets and its influence on various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-2H-1,4-benzothiazine typically involves the cyclization of appropriate precursors. One common method is the oxidative ring-expansion of 2-aminobenzothiazoles with olefins under metal-free conditions. This approach is efficient and yields the desired product in moderate to good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of green synthesis methods, which are environmentally friendly and cost-effective, is also explored in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Octahydro-2H-1,4-benzothiazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common and can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Octahydro-2H-1,4-benzothiazine has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antihypertensive properties.
1,4-Benzothiazine derivatives: These compounds have been studied for their antibacterial and anticancer activities.
Uniqueness
Octahydro-2H-1,4-benzothiazine is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms. This structural arrangement provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-2H-benzo[b][1,4]thiazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NS/c1-2-4-8-7(3-1)9-5-6-10-8/h7-9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNHBYBUEYNWRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NCCS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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